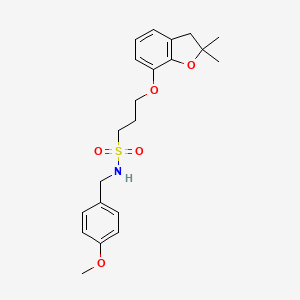
3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methoxybenzyl)propane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methoxybenzyl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C21H27NO5S and its molecular weight is 405.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 3-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(4-methoxybenzyl)propane-1-sulfonamide is a sulfonamide derivative featuring a unique benzofuran moiety. This structural configuration contributes to its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, highlighting key studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C18H25N1O4S, with a molecular weight of approximately 357.46 g/mol. The compound's structure includes a sulfonamide group linked to a benzofuran derivative, which is known for its diverse biological activities.
| Property | Details |
|---|---|
| Molecular Formula | C18H25N1O4S |
| Molecular Weight | 357.46 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. The sulfonamide group is known to inhibit specific enzymes, while the benzofuran moiety may modulate receptor interactions.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and cancer progression. Inhibition of IDO can enhance anti-tumor immunity and improve the efficacy of cancer treatments .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, which can protect cells from oxidative stress and contribute to their anti-inflammatory effects .
- Tubulin Polymerization Inhibition : Some derivatives of benzofuran compounds have been shown to inhibit tubulin polymerization, suggesting potential use as antitumor agents by disrupting mitotic processes .
Biological Activities
Research has highlighted various biological activities associated with this compound:
Anticancer Activity
Studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, dihydrobenzofuran derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves disrupting mitosis by inhibiting tubulin polymerization .
Anti-inflammatory Effects
The sulfonamide group is associated with anti-inflammatory activity. Compounds in this class have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- Dihydrobenzofuran Lignans : A series of dihydrobenzofuran lignans were synthesized and evaluated for anticancer activity against a panel of human tumor cell lines. The results indicated that these compounds exhibited significant cytotoxicity, particularly against leukemia and breast cancer cell lines .
- Antioxidant Studies : Research on benzofuran derivatives has demonstrated their ability to scavenge free radicals and protect against oxidative damage in cellular models .
- Enzyme Targeting : Specific studies have shown that certain benzofuran derivatives can effectively inhibit IDO, leading to enhanced immune responses in tumor microenvironments .
Eigenschaften
IUPAC Name |
3-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[(4-methoxyphenyl)methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO5S/c1-21(2)14-17-6-4-7-19(20(17)27-21)26-12-5-13-28(23,24)22-15-16-8-10-18(25-3)11-9-16/h4,6-11,22H,5,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMDBMUYIUMAPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCCCS(=O)(=O)NCC3=CC=C(C=C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














